DXR Inhibitor 11a (free acid)
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Overview
Description
This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis, which is present in many pathogenic organisms, including Plasmodium falciparum, the causative agent of malaria . DXR Inhibitor 11a has shown significant efficacy in inhibiting the growth of Plasmodium falciparum in isolated human erythrocytes .
Preparation Methods
The synthesis of DXR Inhibitor 11a (free acid) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of reagents such as phosphonic acid derivatives and N-hydroxybenzamides under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
DXR Inhibitor 11a (free acid) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the nitro groups to amines.
Substitution: Commonly involves the replacement of functional groups with other substituents to enhance activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DXR Inhibitor 11a (free acid) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the non-mevalonate pathway and its role in isoprenoid biosynthesis.
Biology: Helps in understanding the metabolic pathways of pathogenic organisms.
Medicine: Potential therapeutic agent for treating malaria by inhibiting Plasmodium falciparum growth.
Industry: Could be used in the development of new antimicrobial agents targeting the non-mevalonate pathway.
Mechanism of Action
The mechanism of action of DXR Inhibitor 11a (free acid) involves the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). This enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol 4-phosphate, a crucial step in the non-mevalonate pathway for isoprenoid biosynthesis . By inhibiting this enzyme, DXR Inhibitor 11a disrupts the production of isoprenoids, essential molecules for the survival of Plasmodium falciparum .
Comparison with Similar Compounds
DXR Inhibitor 11a (free acid) can be compared with other similar compounds such as fosmidomycin and its analogs. While fosmidomycin is also a potent inhibitor of DXR, DXR Inhibitor 11a has shown higher efficacy in inhibiting the growth of Plasmodium falciparum . Other similar compounds include various N-acyl analogs of fosmidomycin, which have been studied for their inhibitory effects on DXR . The uniqueness of DXR Inhibitor 11a lies in its specific structure and higher inhibitory potency .
Properties
Molecular Formula |
C10H12NO5P |
---|---|
Molecular Weight |
257.18 g/mol |
IUPAC Name |
[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+ |
InChI Key |
WRBGAVGCJQZOGA-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O |
Origin of Product |
United States |
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